1-((3-chlorophenyl)sulfonyl)-3-(2-methoxyethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
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Description
1-((3-chlorophenyl)sulfonyl)-3-(2-methoxyethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a useful research compound. Its molecular formula is C18H17ClN4O3S and its molecular weight is 404.87. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds : This compound and its derivatives are often used in the synthesis of various heterocyclic compounds, which are crucial in the development of new drugs and materials. For example, the study by Iwata et al. (1994) discusses the synthesis of 9-(trifluoromethyl)pyrido[1′,2′:1,2]imidazo[4,5-b]quinoxalines, highlighting the importance of these compounds in medicinal chemistry (Iwata et al., 1994).
Liver X Receptor Agonists : Some derivatives of the compound have been studied for their potential as liver X receptor (LXR) agonists. Singhaus et al. (2010) found that replacing a quinoline with an imidazo[1,2-a]pyridine in a series of LXR agonists provided high affinity LXR ligands, indicating their potential use in treating disorders related to lipid metabolism and inflammation (Singhaus et al., 2010).
Cytotoxicity and Anticancer Applications : Derivatives of this compound have been synthesized and tested for their cytotoxicity, particularly in the development of new anticancer drugs. For instance, Yoo et al. (1998) synthesized a series of 2-methyl-4,9-dihydro-1H-imidazo[4,5-g]quinoxaline-4,9-diones and found that these compounds showed significant cytotoxicity against certain cancer cell lines, suggesting their potential as anticancer agents (Yoo et al., 1998).
Corrosion Inhibitors : Quinoxaline derivatives, which are related to the compound , have been investigated as corrosion inhibitors. Saraswat et al. (2020) found that certain quinoxaline derivatives were effective as corrosion inhibitors for mild steel in acidic medium, showing the application of these compounds in material science and engineering (Saraswat et al., 2020).
Catalysis and Green Chemistry : The compound's derivatives have been utilized in catalysis and green chemistry applications. For example, Sajjadifar et al. (2014) reported the synthesis of quinoxaline derivatives using a novel catalyst, demonstrating the compound's utility in facilitating environmentally friendly chemical reactions (Sajjadifar et al., 2014).
Properties
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-1-(2-methoxyethyl)-2H-imidazo[4,5-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3S/c1-26-10-9-22-12-23(27(24,25)14-6-4-5-13(19)11-14)18-17(22)20-15-7-2-3-8-16(15)21-18/h2-8,11H,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGMZUSHCWNRKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CN(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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